Ethyl 6-nitro-1H-indole-2-carboxylate

Description

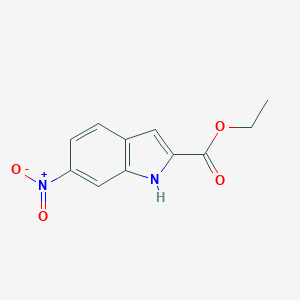

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMZLSPJSSDTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346926 | |

| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16792-45-3 | |

| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document, intended for chemistry professionals, details a robust and well-established synthetic protocol via the Fischer indole synthesis. The guide elucidates the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental procedure, and outlines the necessary characterization and safety protocols. The synthesis is broken down into two primary stages: the formation of the arylhydrazone intermediate followed by an acid-catalyzed intramolecular cyclization. This guide aims to equip researchers with the necessary knowledge and practical insights to successfully synthesize this valuable compound for applications in drug discovery and development.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 6-position, as in this compound, significantly influences the molecule's electronic properties and provides a versatile handle for further chemical modifications. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those with potential anti-inflammatory and analgesic properties.[1] Its unique substitution pattern makes it an attractive starting material for the exploration of novel chemical space in the pursuit of new therapeutic agents.

Strategic Approach: The Fischer Indole Synthesis

The most reliable and widely employed method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2]

The overall synthetic strategy can be visualized as a two-step process:

-

Hydrazone Formation: The reaction of 4-nitrophenylhydrazine with ethyl pyruvate to form the corresponding ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate.

-

Indolization: The acid-catalyzed intramolecular cyclization of the hydrazone intermediate to yield the final product, this compound.

Polyphosphoric acid (PPA) is a particularly effective catalyst for the cyclization of nitro-substituted phenylhydrazones, as it provides a strongly acidic medium and acts as a dehydrating agent, driving the reaction to completion.[4][5][6]

Reaction Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Part A: Synthesis of Ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 100 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add 7.5 mL of ethyl pyruvate. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The resulting yellow to orange solid is the hydrazone intermediate, which can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Part B: Fischer Indole Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 100 g of polyphosphoric acid (PPA).

-

Heating and Reagent Addition: Heat the PPA to 70-80 °C with stirring. Once the PPA is mobile, slowly add 10.0 g of the dried ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate in portions over 15-20 minutes, ensuring the temperature does not exceed 100 °C.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 30-60 minutes. The color of the mixture will typically darken.

-

Work-up and Isolation: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a yellow solid.[7]

Summary of Reaction Parameters

| Parameter | Hydrazone Formation | Fischer Indole Synthesis |

| Key Reagents | 4-Nitrophenylhydrazine, Ethyl Pyruvate | Ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate, Polyphosphoric Acid |

| Solvent | Absolute Ethanol | None (PPA as reagent and medium) |

| Catalyst | Glacial Acetic Acid (optional) | Polyphosphoric Acid |

| Temperature | Reflux (~78 °C) | 95-100 °C |

| Reaction Time | 1-2 hours | 30-60 minutes |

| Work-up | Cooling/Concentration, Filtration | Quenching on ice, Filtration |

| Purification | Washing with cold ethanol | Recrystallization from ethanol |

| Expected Yield | >85% | 60-75% |

Mechanistic Insights: The Fischer Indole Synthesis

The Fischer indole synthesis is a complex and elegant reaction, the mechanism of which involves several key steps:[2]

-

Tautomerization: The initially formed hydrazone tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a[8][8]-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.

-

Aromatization: The intermediate loses a proton to regain aromaticity in the six-membered ring.

-

Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.

Mechanism Diagram

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

-

Appearance: Yellow solid.[7]

-

Molecular Formula: C₁₁H₁₀N₂O₄[9]

-

Molecular Weight: 234.21 g/mol [9]

-

Melting Point: Typically in the range of 200-205 °C.

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.2 (s, 1H, NH), 8.45 (d, 1H), 8.05 (dd, 1H), 7.70 (d, 1H), 7.30 (s, 1H), 4.35 (q, 2H), 1.35 (t, 3H). (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~161.0, 143.5, 138.0, 132.5, 128.0, 121.0, 118.0, 114.0, 108.0, 105.0, 61.0, 14.5. (Note: Approximate chemical shifts).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1520 and ~1340 (NO₂ asymmetric and symmetric stretch).[10][11]

-

Mass Spectrometry (EI): m/z (%) = 234 (M⁺), 188, 160, 130.

-

Safety and Handling

-

4-Nitrophenylhydrazine: This compound is toxic and a suspected mutagen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Ethyl Pyruvate: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. The reaction with water is exothermic.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes working in a well-ventilated area, wearing appropriate PPE, and having access to safety equipment such as a fire extinguisher and a safety shower.

Conclusion

The Fischer indole synthesis provides an efficient and reliable route to this compound. This guide has detailed a practical experimental protocol, elucidated the underlying reaction mechanism, and provided essential characterization and safety information. By following the procedures outlined in this document, researchers can confidently synthesize this valuable intermediate for its application in the development of novel therapeutic agents and other areas of chemical research.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. URL: [Link]

- Hughes, G. K., et al. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. J. Am. Chem. Soc.1952, 74(21), 5152–5156. URL: [Link]

- PubChem. This compound.

- Kissman, H. M.; Farnsworth, D. W.; Witkop, B. Fischer Indole Syntheses with Polyphosphoric Acid. J. Am. Chem. Soc.1952, 74(16), 3948–3949. URL: [Link]

- Wikipedia. Fischer indole synthesis. URL: [Link]

- MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. URL: [Link]

- Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. URL: [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. URL: [Link]

- ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines | MDPI [mdpi.com]

- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

- 7. 16792-45-3|this compound|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C11H10N2O4 | CID 616444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 6-nitro-1H-indole-2-carboxylate: A Cornerstone Heterocyclic Intermediate

This guide provides an in-depth exploration of Ethyl 6-nitro-1H-indole-2-carboxylate, a pivotal intermediate in medicinal chemistry and organic synthesis. We will delve into its chemical architecture, synthesis, reactivity, and its significant role as a scaffold in the development of novel therapeutics. The information herein is curated for researchers, scientists, and drug development professionals, blending foundational knowledge with practical, field-proven insights.

Core Chemical Identity and Structural Rationale

This compound is a substituted indole derivative that has garnered significant attention as a versatile building block.[1] Its chemical identity is defined by a unique combination of functional groups that dictate its reactivity and utility.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 16792-45-3 | [2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [2] |

| Molecular Weight | 234.21 g/mol | [2][3] |

| Appearance | Yellow solid | [3] |

| SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[O-] | [2] |

The molecule's architecture is fundamental to its chemical behavior. The indole scaffold itself is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals.[4] The strategic placement of two key functional groups—an ethyl carboxylate at the C2 position and a nitro group at the C6 position—imparts a distinct reactivity profile. The electron-withdrawing nature of the nitro group enhances the reactivity of the indole ring, making the compound an excellent substrate for various chemical transformations.[1]

Caption: 2D structure of this compound.

Synthesis and Manufacturing Insights: The Reissert Indole Synthesis

A classic and reliable route for synthesizing substituted indole-2-carboxylates is the Reissert indole synthesis.[5] This method is valued for its use of commercially available starting materials and its robust nature.[6][7] The synthesis begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

For this compound, the logical starting material would be 2,4-dinitrotoluene. The key steps are:

-

Condensation: 2,4-dinitrotoluene undergoes a Claisen condensation with diethyl oxalate. This reaction is base-catalyzed, typically using a strong base like potassium ethoxide, which has been shown to give superior results compared to sodium ethoxide.[7][8] The ethoxide anion deprotonates the methyl group of the nitrotoluene, forming a carbanion that attacks the electrophilic carbonyl of diethyl oxalate.

-

Reductive Cyclization: The resulting ethyl 2-(2,4-dinitrophenyl)pyruvate intermediate is then subjected to reductive cyclization. This critical step involves the reduction of one nitro group (the one ortho to the pyruvate side chain) to an amine. This newly formed amine then intramolecularly attacks the adjacent ketone, leading to cyclization and subsequent dehydration to form the indole ring. Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation.[7][9]

Caption: Workflow for the Reissert Indole Synthesis.

Strategic Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate.[1] Its functional groups are handles that medicinal chemists can manipulate to build a diverse library of complex molecules with potential therapeutic effects.[1]

The Gateway Transformation: Nitro Group Reduction

The most crucial subsequent reaction is the reduction of the C6 nitro group to an amine. This transformation is the gateway to a vast array of derivatives, as the resulting amino group can be readily acylated, alkylated, or converted into other functionalities. This opens the door to synthesizing compounds for various therapeutic targets.

Caption: Role as a key intermediate in therapeutic agent synthesis.

Indole-based compounds are integral to modern drug discovery, targeting a wide range of diseases.[4] For instance, indole derivatives have been developed as inhibitors of protein kinases, tubulin polymerization, and histone deacetylases, all of which are critical targets in oncology.[1] The ability to functionalize the C6 position of the indole ring allows for fine-tuning of a compound's steric and electronic properties to optimize binding affinity and selectivity for a given biological target.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details a reliable and clean method for the synthesis of Ethyl 6-amino-1H-indole-2-carboxylate, a critical downstream intermediate. Catalytic hydrogenation is often preferred as it avoids the use of stoichiometric heavy metal reagents and simplifies product workup.[10]

Objective: To reduce the nitro group of this compound to an amine.

Materials:

-

This compound (1.0 g, 4.27 mmol)

-

Palladium on carbon (10% Pd/C, ~10 mol%, ~45 mg)

-

Ethanol or Ethyl Acetate (25-30 mL)

-

Hydrogen (H₂) gas source (balloon or Parr apparatus)

-

Celite or filter aid

-

Round-bottom flask or hydrogenation vessel

-

Stir plate and magnetic stir bar

Step-by-Step Methodology:

-

Vessel Preparation: To a suitable hydrogenation flask, add this compound (1.0 g).

-

Solvent Addition: Add the solvent (e.g., ethanol, 25 mL) to dissolve the starting material. Gentle warming may be required.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, as dry Pd/C can be pyrophoric.

-

Hydrogenation Setup: Securely attach the flask to the hydrogen source.

-

Inert Gas Purge: Evacuate the flask and backfill with the inert gas. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogen Introduction: Evacuate the flask one final time and introduce hydrogen gas. For a balloon setup, ensure the balloon is adequately filled. For a Parr apparatus, pressurize to the desired level (e.g., 40-50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The product, being more polar, will have a lower Rf value than the starting material. The reaction is generally complete within 2-6 hours.[10]

-

Workup - Catalyst Removal: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude Ethyl 6-amino-1H-indole-2-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

This self-validating protocol incorporates a clear monitoring step (TLC) to ensure reaction completion and a standardized purification method (filtration through Celite) to guarantee the removal of the heterogeneous catalyst, ensuring the purity of the key amino intermediate for subsequent synthetic steps.

Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the compound. While detailed 1H and 13C NMR data would require experimental acquisition, mass spectrometry provides confirmatory data on the molecular weight.

Table 2: Mass Spectrometry Data

| Technique | Data | Source |

| Molecular Ion (M+) | 234.064057 g/mol (Exact Mass) | [2] |

| GC-MS Fragments (m/z) | 189, 115, 190, 116, 144 | [2][11] |

The fragmentation pattern in GC-MS is characteristic of the molecule. The base peak at m/z 189 likely corresponds to the loss of the ethoxy group (-OEt, 45 Da), a common fragmentation pathway for ethyl esters.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science.[1] Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable starting point for creating novel molecules with tailored biological activities. This guide has provided a comprehensive overview, from its fundamental properties to practical synthetic protocols, underscoring its established and continuing importance in the scientific community.

References

- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.

- ChemEurope. Reissert indole synthesis.

- Wikipedia. Reissert indole synthesis.

- PubChem. This compound. National Center for Biotechnology Information.

- Der Pharma Chemica. Synthesis and biological evaluation of indoles.

- The Royal Society of Chemistry. Supporting information for an article.

- ResearchGate. Reissert-Indole-Synthesis.pdf.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- ResearchGate. Figure S1. 1H NMR spectrum (CDCl3, 400 MHz) of ethyl 1H-indole-2-carboxylate.

- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 6-nitroindole derivatives....

- SpectraBase. This compound.

- MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles....

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H10N2O4 | CID 616444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 6-nitroindole-2-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-nitro-1H-indole-2-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

Ethyl 6-nitro-1H-indole-2-carboxylate stands as a pivotal intermediate in the landscape of pharmaceutical research and development. Its indole scaffold, coupled with the electron-withdrawing nitro group, imparts a unique reactivity that is leveraged in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anticancer agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in synthetic protocols, formulation development, and for ensuring the quality and safety of downstream products.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related chemical classes—indole esters and nitroaromatic compounds—to provide a predictive framework for its behavior. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical physicochemical properties, ensuring a robust and scientifically sound approach to its handling and application.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀N₂O₄ | |

| Molecular Weight | 234.21 g/mol | |

| Appearance | Yellow solid | Commercial Suppliers |

| CAS Number | 16792-45-3 | |

| Storage | Store at 0-8 °C | Commercial Suppliers |

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. While quantitative solubility data for this compound in various solvents is not readily published, a qualitative assessment can be inferred from its structure.

Predicted Solubility Behavior

The molecule possesses both polar (nitro group, ester carbonyl, N-H of the indole) and non-polar (benzene ring, ethyl group) characteristics. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the N-H group and the oxygen atoms in the ester and nitro functionalities should allow for hydrogen bonding, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): The polar nature of these solvents should effectively solvate the polar regions of the molecule, leading to good solubility. DMSO and DMF are often excellent solvents for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly non-polar solvents due to the presence of the polar functional groups.

-

Aqueous Solubility: The molecule's significant non-polar surface area from the indole ring system and the ethyl group suggests that its solubility in water will be low.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample onto the HPLC system and determine the concentration of the compound by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. [1][2][3]These studies are crucial for the development and validation of stability-indicating analytical methods. [4][5][6][7][8]The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B. [9][10][11][12][13][14][15][16][17] Objective: To investigate the stability of this compound under various stress conditions and to identify its major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3-30%)

-

High-purity water

-

Suitable organic solvent for initial dissolution (e.g., acetonitrile or methanol)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/DAD system, preferably coupled with a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.

Procedure: A stock solution of this compound is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. [2][3]

-

Acid Hydrolysis:

-

Treat the sample solution with an equal volume of HCl solution (starting with 0.1 N).

-

Heat the mixture (e.g., at 60-80 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Treat the sample solution with an equal volume of NaOH solution (starting with 0.1 N).

-

Maintain at room temperature or heat gently (e.g., 40-60 °C) for a defined period.

-

Withdraw samples, neutralize with HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the mixture at room temperature for a defined period, protected from light.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C or higher, depending on the melting point).

-

Monitor for a defined period.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [9][10][11][12][13] * A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, prepare solutions of the exposed and control samples for analysis.

-

Analytical Approach:

-

All stressed samples should be analyzed by a validated stability-indicating HPLC method.

-

The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Peak purity of the parent peak in the stressed samples should be assessed using a photodiode array (PDA) detector or mass spectrometry to ensure that no co-eluting degradation products are present.

-

Mass balance should be calculated to account for the parent compound and all degradation products.

-

LC-MS is highly recommended for the tentative identification of the degradation products based on their mass-to-charge ratios.

Section 4: Conclusion and Recommendations for Further Investigation

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in the established chemistry of related indole and nitroaromatic compounds. The provided experimental protocols offer a robust framework for researchers to determine the specific physicochemical properties of this important pharmaceutical intermediate.

Key Recommendations for Researchers:

-

Quantitative Solubility Determination: It is highly recommended to perform the outlined solubility experiments to generate quantitative data in a range of pharmaceutically relevant solvents. This data will be invaluable for process development, purification, and formulation.

-

Comprehensive Forced Degradation Studies: Executing the detailed forced degradation protocol is crucial for understanding the intrinsic stability of the molecule. The identification of degradation products will inform on appropriate storage conditions, compatible excipients, and the development of robust analytical methods.

-

Stability-Indicating Method Development: A validated stability-indicating analytical method is a prerequisite for accurate stability assessment. This method should be capable of separating the parent compound from all potential degradation products.

By systematically investigating the solubility and stability of this compound, researchers can ensure its optimal use in the synthesis of novel therapeutics and contribute to the development of safe and effective medicines.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

- ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]

- AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials, 2025. [Link]

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

- Jordi Labs, ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- European Medicines Agency, FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

- European Medicines Agency, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1998. [Link]

- IKEV, ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products, 2003. [Link]

- RAPS, ICH releases overhauled stability guideline for consult

- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893. [Link]

- Experiment 1 Determin

- YouTube, Q1A (R2) A deep dive in Stability Studies, 2025. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Advanced Synthesis & Catalysis, Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents, 2021. [Link]

- Scribd, Procedure For Determining Solubility of Organic Compounds. [Link]

- YouTube, How To Determine Solubility Of Organic Compounds?, 2025. [Link]

- The Basics of General, Organic, and Biological Chemistry, 15.9 Hydrolysis of Esters. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Organic Chemistry Portal, Ester to Acid - Common Conditions. [Link]

- Chemistry LibreTexts, 15.9: Hydrolysis of Esters, 2022. [Link]

- Chemistry LibreTexts, 15.8: Hydrolysis of Esters, 2022. [Link]

- Wikipedia, Ester hydrolysis. [Link]

- Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

- Corbett, M. D., & Chipko, B. R. (1979). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The Biochemical journal, 181(1), 269–273. [Link]

- Sondhi, S. M., et al. (2005). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. The Journal of biological chemistry, 280(48), 40011–40019. [Link]

- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

- Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 73(2), 315–361. [Link]

- Royal Society of Chemistry, Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radi

- Corbett, M. D., & Chipko, B. R. (1979). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The Biochemical journal, 181(1), 269–273. [Link]

- Semantic Scholar, Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

- ResearchGate, Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Cloroperoxidases. [Link]

- Pharma Dekho, Sop for force degrad

- Pharmaceutical Technology, Forced Degradation Studies for Biopharmaceuticals, 2016. [Link]

- ResolveMass, Forced Degradation Study as per ICH Guidelines: Wh

- ResearchGate, Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system, 2025. [Link]

- International Journal of Trend in Scientific Research and Development, Stability Indicating HPLC Method Development –A Review, 2021. [Link]

- SciSpace, 2278-6074 - Stability Indicating HPLC Method Development and Valid

- ResearchGate, Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]

- LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, 2021. [Link]

- IJPPS, Stability Indicating HPLC Method Development: A Review, 2019. [Link]

- IJPPR, Stability Indicating HPLC Method Development: A Review, 2023. [Link]

- ResearchGate, Thermal Decomposition of Aliph

- Nature, New thermal decomposition pathway for T

- Solubility of Organic Compounds, 2023. [Link]

- SciSpace, Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds, 2021. [Link]

- Ghiasi, G., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

Sources

- 1. pharmadekho.com [pharmadekho.com]

- 2. pharmtech.com [pharmtech.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijtsrd.com [ijtsrd.com]

- 5. scispace.com [scispace.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. jddtonline.info [jddtonline.info]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jordilabs.com [jordilabs.com]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. youtube.com [youtube.com]

- 17. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

The Fischer Indole Synthesis of 6-Nitroindole Derivatives: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Nitroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Among its substituted variants, 6-nitroindoles represent a particularly valuable class of intermediates. The strong electron-withdrawing nature of the nitro group at the C-6 position significantly influences the electron density of the indole ring, opening up unique avenues for further functionalization and serving as a precursor for the corresponding 6-aminoindoles, which are key building blocks in numerous drug candidates.

This technical guide provides an in-depth exploration of the Fischer indole synthesis as a primary method for constructing the 6-nitroindole scaffold. We will delve into the mechanistic nuances of this century-old reaction, with a specific focus on the challenges and strategic considerations imposed by the presence of a deactivating nitro group on the phenylhydrazine precursor. This document is designed not merely as a set of instructions, but as a comprehensive resource that combines theoretical understanding with practical, field-tested insights to empower researchers in their synthetic endeavors.

The Core of the Matter: The Fischer Indole Synthesis Mechanism

First discovered by Hermann Emil Fischer in 1883, this elegant reaction has remained a staple for indole synthesis due to its robustness and versatility.[1] The overall transformation involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[2]

The accepted mechanism, a cascade of intricate steps, is crucial to understanding the reaction's sensitivities and potential pitfalls.[1]

-

Hydrazone Formation: The reaction commences with the condensation of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is a standard imine formation and is typically reversible.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine, upon protonation, undergoes a[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate. This step is often the rate-determining step of the overall process.

-

Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes to form a more stable aniline derivative. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon leads to the formation of a five-membered ring.

-

Elimination of Ammonia: The resulting aminal, under the acidic conditions, eliminates a molecule of ammonia to generate the final aromatic indole ring.

Synthesizing 6-Nitroindoles: The Impact of an Electron-Withdrawing Group

The presence of a nitro group on the phenylhydrazine ring, particularly at the para-position to the hydrazine moiety (which will become the 6-position of the indole), introduces a significant electronic perturbation. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the crucial[2][2]-sigmatropic rearrangement more challenging. Consequently, harsher reaction conditions are often required compared to the synthesis of indoles with electron-donating or neutral substituents.

Choice of Catalyst: A Critical Decision

The selection of an appropriate acid catalyst is paramount for a successful Fischer indole synthesis of 6-nitroindoles.[3] Both Brønsted and Lewis acids are employed, with the choice often dictated by the specific substrates and desired reaction conditions.[1]

| Catalyst Type | Examples | Rationale for Use in 6-Nitroindole Synthesis |

| Brønsted Acids | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | PPA is a particularly effective catalyst for deactivated systems as it can act as both a catalyst and a solvent, driving the reaction forward at elevated temperatures.[4][5] |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Iron(III) chloride (FeCl₃) | Lewis acids can coordinate to the carbonyl oxygen and the hydrazine nitrogens, facilitating both hydrazone formation and the subsequent cyclization steps. |

From field experience, Polyphosphoric acid (PPA) often provides the most consistent results for the cyclization of 4-nitrophenylhydrazones, striking a balance between sufficient acidity to promote the reaction and minimizing charring and other side reactions that can occur with strong mineral acids at high temperatures.

Experimental Protocol: A Representative Synthesis of Ethyl 6-Nitroindole-2-carboxylate

The following protocol describes a representative synthesis of ethyl 6-nitroindole-2-carboxylate, a versatile intermediate, from 4-nitrophenylhydrazine and ethyl pyruvate. This procedure is based on established principles of the Fischer indole synthesis for nitro-substituted indoles and serves as a robust starting point for optimization.[6]

Part A: Formation of Ethyl Pyruvate 4-Nitrophenylhydrazone

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1.0 eq) in absolute ethanol.

-

Addition of Carbonyl: To this solution, add ethyl pyruvate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The formation of the hydrazone is often indicated by a color change and the precipitation of a solid.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting 4-nitrophenylhydrazone is typically used in the next step without further purification.

Part B: Cyclization to Ethyl 6-Nitroindole-2-carboxylate

-

Catalyst Preparation: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully heat polyphosphoric acid (PPA) to 80-90 °C.

-

Addition of Hydrazone: To the hot, stirring PPA, add the dried ethyl pyruvate 4-nitrophenylhydrazone from Part A in small portions, ensuring the temperature does not exceed 100 °C.

-

Cyclization Reaction: Once the addition is complete, maintain the reaction mixture at 90-100 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto crushed ice with vigorous stirring.

-

Work-up: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 6-nitroindole-2-carboxylate.

Troubleshooting and Field Insights

The Fischer indole synthesis of nitroindoles can be capricious. Below are some common issues and their potential solutions based on practical experience.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Indole | Incomplete hydrazone formation. Insufficiently strong acid catalyst or too low a reaction temperature. Decomposition of starting material or product under harsh conditions. | Ensure complete formation and drying of the hydrazone before cyclization. Experiment with different acid catalysts (e.g., Eaton's reagent, ZnCl₂ in acetic acid). Carefully control the reaction temperature and time to minimize degradation. |

| Formation of Tar/Polymeric Material | Excessively high reaction temperature or prolonged reaction time. Use of overly concentrated strong mineral acids. | Reduce the reaction temperature and monitor the reaction closely by TLC to avoid over-running it. PPA is often a milder alternative to sulfuric acid for this reason. |

| Incomplete Reaction | Deactivation by the nitro group is too strong for the chosen conditions. | Increase the reaction temperature in increments of 10 °C. Increase the amount of catalyst. Consider using a more potent catalyst system. |

An improved Fischer synthesis for 1,3-dimethyl-4-, 5- and 6-nitroindoles has been reported, which may offer milder conditions or higher yields.[7] Researchers facing difficulties with classical conditions are encouraged to consult this literature for alternative approaches.

Conclusion and Future Outlook

The Fischer indole synthesis remains a powerful and relevant tool for the construction of 6-nitroindole derivatives, despite the challenges posed by the electron-deactivating nitro group. A judicious choice of acid catalyst, careful control of reaction temperature, and a well-executed work-up are critical for success. The resulting 6-nitroindoles are valuable platforms for the synthesis of more complex molecules, particularly in the realm of drug discovery where the corresponding 6-aminoindoles are frequently sought after. As catalytic systems and reaction methodologies continue to evolve, we can anticipate the development of even milder and more efficient variations of this classic transformation for the synthesis of these important heterocyclic building blocks.

References

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. testbook.com [testbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

- 6. Method for preparing nitro indole-2-carboxylic acid (2005) | Xianfeng Shi | 3 Citations [scispace.com]

- 7. tandfonline.com [tandfonline.com]

The Reissert Indole Synthesis: A Comprehensive Technical Guide for Modern Organic Chemistry

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] Among the myriad of synthetic routes to this privileged heterocycle, the Reissert indole synthesis, first reported by Arnold Reissert in 1897, offers a robust and versatile strategy.[2][3] This technical guide provides an in-depth exploration of the Reissert indole synthesis, from its fundamental mechanism to its modern applications in drug discovery and complex molecule synthesis. We will delve into the core principles, experimental best practices, substrate scope and limitations, and recent advancements, including catalytic and asymmetric variations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this powerful synthetic tool.

Introduction: The Enduring Relevance of the Reissert Indole Synthesis

The indole nucleus is a ubiquitous structural motif in biologically active compounds, from the essential amino acid tryptophan to potent anticancer agents like vinblastine and the neurotransmitter serotonin.[1] Consequently, the development of efficient and versatile methods for indole synthesis has been a central theme in organic chemistry for over a century.[4] The Reissert indole synthesis distinguishes itself through its use of readily available starting materials, o-nitrotoluenes, and its ability to deliver highly functionalized indole-2-carboxylic acids, which are valuable intermediates for further elaboration.[2][5]

This guide will provide a detailed examination of the Reissert synthesis, moving beyond a simple recitation of the reaction to offer insights into the causality behind experimental choices and to highlight its strategic applications in contemporary organic synthesis.

The Core Reaction: Mechanism and Key Considerations

The classical Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[2][5]

Step 1: Condensation to Form Ethyl o-Nitrophenylpyruvate

The initial step involves the base-mediated condensation of an o-nitrotoluene with diethyl oxalate. The presence of the ortho-nitro group is crucial, as it significantly acidifies the benzylic protons of the methyl group, facilitating deprotonation by a suitable base.[4]

Experimental Insight: While sodium ethoxide is commonly used, potassium ethoxide has been reported to provide better yields in many cases.[5] The choice of solvent is typically an anhydrous alcohol corresponding to the alkoxide base to prevent transesterification.

Step 2: Reductive Cyclization

The intermediate ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to afford the indole-2-carboxylic acid. This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[2][5]

A variety of reducing agents can be employed for this step, each with its own advantages and limitations.

| Reducing Agent | Typical Conditions | Notes |

| Zinc dust in acetic acid | Acetic acid, gentle heating | A classic and widely used method.[2][5] |

| Ferrous sulfate in ammonia | Aqueous ammonia | A milder, traditional method.[6] |

| Iron powder in acetic acid | Acetic acid, ethanol | An effective and economical choice.[6] |

| Sodium dithionite | Aqueous or alcoholic media | A versatile and often high-yielding reducing agent.[6] |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various solvents | Offers clean reaction profiles but can sometimes lead to over-reduction or side reactions depending on the substrate. |

Causality in Reductant Choice: The selection of the reducing agent is critical and depends on the substrate's functional group tolerance. For sensitive substrates, milder conditions using reagents like sodium dithionite may be preferable to harsher methods like zinc in strong acid. Catalytic hydrogenation offers a clean workup but requires careful optimization to avoid unwanted side reactions.

Decarboxylation

The resulting indole-2-carboxylic acid can be readily decarboxylated by heating to yield the corresponding indole.[2][5] This step expands the utility of the Reissert synthesis, allowing for the preparation of indoles with a free 2-position.

Mechanism of the Reissert Indole Synthesis

Figure 1: Mechanism of the Reissert Indole Synthesis.

Substrate Scope and Limitations

The Reissert indole synthesis is generally tolerant of a wide range of substituents on the starting o-nitrotoluene.

Substituent Effects

-

Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring are well-tolerated and can facilitate the reaction.

-

Electron-withdrawing groups (e.g., -Cl, -F, -CO₂R) are also compatible with the reaction conditions, allowing for the synthesis of highly functionalized indoles.[7] However, strongly electron-withdrawing groups may require more forcing conditions for the initial condensation step.

Representative Examples of Substituted Indoles Synthesized via the Reissert Method

| Starting o-Nitrotoluene | Product | Reported Yield (%) | Reference |

| 2-Nitro-4-methyltoluene | 5-Methylindole-2-carboxylic acid | Good | [2] |

| 2-Nitro-4-chlorotoluene | 5-Chloroindole-2-carboxylic acid | High | [6] |

| 2-Nitro-5-methoxytoluene | 6-Methoxyindole-2-carboxylic acid | Good | [2] |

| 2,4-Dinitrotoluene | 5-Nitroindole-2-carboxylic acid | Moderate | [6] |

Limitations and Side Reactions

A notable limitation of the Reissert synthesis is the potential for the formation of quinolone derivatives as byproducts, particularly with certain reduction conditions and substrates, such as those leading to 7-substituted indoles.[8] Careful selection of the reducing agent and reaction conditions is crucial to minimize this side reaction.

Variations and Modern Adaptations

The classical Reissert synthesis has inspired several modifications and modern adaptations that have expanded its scope and utility.

The Butin Modification: An Intramolecular Approach

A significant variation is the Butin modification, which employs an intramolecular version of the Reissert reaction. In this approach, the ring-opening of a furan derivative provides the necessary carbonyl functionality for the subsequent cyclization to form the indole nucleus. This method is particularly useful for synthesizing indoles with a ketone side chain, which can be further functionalized.[2]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate: Starting Materials and Strategic Selection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-nitro-1H-indole-2-carboxylate is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, including anti-inflammatory and anticancer drugs.[1] Its synthesis, however, presents unique challenges, particularly concerning regioselectivity and yield. This guide provides a comprehensive analysis of the primary synthetic routes, focusing on the critical selection of starting materials. We will dissect the classical Fischer indole synthesis, highlighting its inherent limitations for this specific isomer, and present a more robust and higher-yielding alternative pathway commencing from indoline-2-carboxylic acid. This document is intended to equip researchers with the strategic insights and detailed protocols necessary to efficiently synthesize this valuable compound.

Strategic Overview: The Challenge of the 6-Nitro Isomer

The synthesis of monosubstituted nitroindoles is often complicated by the formation of multiple isomers. The electron-withdrawing nature of the nitro group can deactivate the phenylhydrazine precursor in the classical Fischer indole synthesis, leading to harsh reaction conditions and poor yields.[2] Specifically, the synthesis of the 6-nitro isomer is notoriously inefficient via the direct Fischer cyclization of 3-nitrophenylhydrazone, often resulting in a mixture of 4- and 6-nitroindoles with low yields for the desired product.[3]

This guide, therefore, advocates for a more strategic approach: the "indoline-indole" method. This pathway circumvents the direct and problematic cyclization with a pre-functionalized nitro-aromatic ring, offering superior regioselectivity and a significantly higher overall yield.

The Classical Approach: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[4] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4][5]

Starting Materials

For the direct synthesis of this compound, the requisite starting materials are:

-

(3-Nitrophenyl)hydrazine: This provides the benzene ring and the indole nitrogen. The meta-position of the nitro group is crucial for targeting the 6-position of the indole.

-

Ethyl Pyruvate: This α-ketoester provides the pyrrole ring portion of the indole, including the carboxylate group at the 2-position.

The Chemical Logic and Its Limitations

The reaction proceeds via the formation of a 3-nitrophenylhydrazone intermediate, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement and cyclization.[4][7]

Diagram 1: Fischer Indole Synthesis Pathway

Caption: The three-stage workflow for the high-yield synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are adapted from the successful synthesis of the methyl ester analog and can be readily modified for the ethyl ester. [3][8]

Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

-

Preparation: In a flask equipped with a mechanical stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated (98%) sulfuric acid at -5 °C.

-

Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution. It is critical to maintain the internal temperature between -20 °C and -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Reaction Time: Stir the reaction mixture for 30 minutes at this temperature.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Purification by pH-Controlled Extraction:

-

Initially, extract the highly acidic aqueous solution (pH < 2) with ethyl acetate. This removes the more acidic 5-nitro isomer byproduct. [8] * Adjust the pH of the remaining aqueous phase to 4.5-5.0 with a cold aqueous sodium hydroxide solution.

-

Extract the product, 6-nitroindoline-2-carboxylic acid, with ethyl acetate.

-

-

Isolation: Dry the combined organic extracts from the second extraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of Ethyl 6-nitroindoline-2-carboxylate

-

Reaction Setup: Suspend the 6-nitroindoline-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Dehydrogenation to this compound

-

Reaction Setup: Dissolve the Ethyl 6-nitroindoline-2-carboxylate (1.0 eq) in a suitable solvent such as toluene or dioxane.

-

Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux for several hours, monitoring for completion by TLC. [6]4. Purification: Cool the reaction mixture and filter to remove the precipitated hydroquinone byproduct. Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with water until neutral.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel to yield the final this compound. [6]

Conclusion and Recommendations

For the synthesis of this compound, the selection of starting materials is intrinsically linked to the chosen synthetic strategy. While the Fischer indole synthesis from 3-nitrophenylhydrazine and ethyl pyruvate represents the most direct route on paper, it is severely hampered by low yields and a lack of regioselectivity.

This guide strongly recommends the "indoline-indole" pathway, starting with indoline-2-carboxylic acid . This multi-step but highly efficient method offers a robust and reliable synthesis with a significantly improved yield of the desired 6-nitro isomer. The causality behind this recommendation lies in the principles of electrophilic aromatic substitution, where the directing effects in the indoline system allow for precise and predictable installation of the nitro group, thereby overcoming the primary obstacle of the classical Fischer approach. For researchers in drug development, the reliability and scalability of the indoline-based route make it the superior choice for accessing this critical synthetic intermediate.

References

- Lavrenov, S. N., et al. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Chemistry of Heterocyclic Compounds, 2004.

- BenchChem. Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions. BenchChem, 2025.

- BenchChem. Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. BenchChem, 2025.

- BenchChem. Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis. BenchChem, 2025.

- Johnson, W. S., & Schneider, W. P. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 132, 1963.

- ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

- Wikipedia. Fischer indole synthesis. Wikipedia, 2023.

- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Taylor & Francis, 2022.

- SynArchive. Fischer Indole Synthesis. SynArchive.

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.

- Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones.

- Hino, T., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan, 2005.

- Al-Soud, Y. A., et al.

- Professor Dave Explains. Fischer Indole Synthesis. YouTube, 2021.

- Carlson, R., & Prochazka, M. P. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 1989.

- Chemistry Stack Exchange.

- Der Pharma Chemica. Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2012.

- Google Patents. CN102020600B - Synthetic method of indole-2-carboxylic acid.

- Zenodo. Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Zenodo, 1960.

- Semantic Scholar. Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar, 2005.

- Chem-Impex. This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. zenodo.org [zenodo.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Nitroindole Esters

Introduction

Significance of the Nitroindole Ester Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group and an ester functionality onto this privileged scaffold creates a class of compounds—nitroindole esters—with unique physicochemical properties and versatile reactivity. The strongly electron-withdrawing nature of the nitro group significantly modulates the electron density of the indole ring, rendering it susceptible to reactions not readily achievable with the parent heterocycle.[2] This electronic perturbation, combined with the synthetic handle provided by the ester group, makes nitroindole esters highly valuable intermediates in the synthesis of complex bioactive molecules, including anticancer agents and enzyme inhibitors.[2][3]

Scope of the Guide

This technical guide provides a comprehensive exploration of the physical and chemical properties of nitroindole esters. As a Senior Application Scientist, the aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical application. We will delve into the causality behind synthetic strategies, the interpretation of spectroscopic data, the rationale for purification techniques, and the chemical principles governing the reactivity of these compounds. The guide is structured to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and detailed, actionable protocols.

Synthesis of Nitroindole Esters

Core Challenge: Regioselectivity in Indole Nitration

The primary challenge in synthesizing nitroindoles lies in controlling the regioselectivity of the electrophilic nitration. The indole ring possesses two electronically distinct regions: the electron-rich pyrrole ring and the benzene ring. The C-3 position is the most nucleophilic and typically the initial site of electrophilic attack.[1] However, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, leading to acid-catalyzed polymerization and the formation of intractable tars.[1] This acid sensitivity necessitates the use of milder, often non-acidic, nitrating agents or the implementation of protecting group strategies to achieve desired outcomes.

Strategic Approaches to Synthesis

Direct nitration of an indole ester is often challenging due to the acid sensitivity of the indole nucleus. However, for certain substrates, particularly those with existing electron-withdrawing groups, this can be a viable route. The choice of nitrating agent is critical. Milder reagents like acetyl nitrate or benzoyl nitrate, generated in situ, are preferred to minimize polymerization.[1]

A more controlled and widely applicable strategy involves the protection of the indole nitrogen prior to nitration. Protecting groups such as tert-butyloxycarbonyl (Boc) serve a dual purpose: they prevent N-protonation and subsequent polymerization, and they can influence the regioselectivity of the nitration. The Boc group, for instance, directs nitration primarily to the C-3 position.[4]

An alternative approach involves introducing the ester functionality onto a pre-existing nitroindole core. For example, a nitroindole can be carboxylated at a specific position, followed by esterification. This route is particularly useful for accessing isomers that are difficult to obtain through direct nitration of an indole ester.

Experimental Protocol: Synthesis of tert-Butyl 3-Nitro-1H-indole-1-carboxylate

This protocol is adapted from a non-acidic, metal-free method, which enhances its safety and environmental profile.[4] The key is the in situ generation of trifluoroacetyl nitrate, a potent electrophilic nitrating agent.

Methodology:

-

Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in acetonitrile (2 mL) dropwise to the cooled mixture over 10 minutes.

-

Reaction: Stir the reaction mixture at 0-5 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Upon completion, quench the reaction by pouring the mixture into ice-water (20 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Experimental Protocol: Synthesis of Methyl 6-Nitroindole-2-carboxylate

This protocol demonstrates a strategy where the indole ring is first reduced, then nitrated, and finally re-aromatized, providing regiochemical control.[5]

Methodology:

-

Starting Material: Begin with indoline-2-carboxylic acid.

-

Nitration: Transform the indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid using a standard nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperature. The saturated five-membered ring prevents polymerization.

-

Esterification: Convert the resulting 6-nitroindoline-2-carboxylic acid to its methyl ester using methanol with an acid catalyst (e.g., H₂SO₄ or thionyl chloride).

-

Dehydrogenation (Aromatization): Dissolve the methyl 6-nitroindoline-2-carboxylate in a suitable solvent like toluene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reflux the mixture. The DDQ acts as an oxidizing agent to re-form the indole double bond.

-

Purification: After completion, cool the reaction mixture, filter to remove byproducts, and purify the crude product by recrystallization or column chromatography to yield methyl 6-nitroindole-2-carboxylate.[5]

Physical Properties and Characterization

General Physicochemical Properties

Nitroindole esters are typically yellow to brown crystalline solids at room temperature. Their melting points are generally high, reflecting a rigid crystal lattice stabilized by intermolecular interactions. Solubility is limited in non-polar solvents like hexane but increases in more polar organic solvents such as ethyl acetate, acetone, and acetonitrile. They are generally insoluble in water.[2][3][6]

Table 1: Physical Properties of Representative Nitroindole Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 5-nitroindole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 220-225 | Yellow to brown powder[2][3][6] |

| Methyl 6-nitroindole-2-carboxylate | C₁₀H₈N₂O₄ | 220.18 | 102-104 (as indoline ester) | Solid[7] |

| 4-Nitroindole | C₈H₆N₂O₂ | 162.15 | 204-206 | Yellowish-brown crystals[8] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectra of nitroindole esters are characterized by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the benzene portion of the indole ring exhibit coupling patterns (doublets, triplets, or doublets of doublets) that are indicative of their substitution pattern. The presence of the electron-withdrawing nitro group generally shifts the signals of nearby protons downfield. The ester protons will appear in their characteristic regions (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester). The N-H proton of the indole ring, if unprotected, typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester at around 160-165 ppm. The aromatic carbons will appear in the 110-150 ppm range. The carbon atom to which the nitro group is attached is often shifted downfield.

The IR spectrum of a nitroindole ester provides clear diagnostic peaks for its key functional groups.

-

N-O Stretching: The nitro group exhibits two strong, characteristic absorption bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C=O Stretching: The carbonyl group of the ester shows a strong absorption band in the range of 1700-1730 cm⁻¹.

-

N-H Stretching: For N-unsubstituted indoles, a sharp peak corresponding to the N-H stretch is observed around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: Peaks for aromatic C-H stretching are typically found just above 3000 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) of nitroindole esters will typically show a prominent molecular ion peak (M⁺•).[9][10] The fragmentation pattern is often informative.

-

Loss of NO₂: A common fragmentation pathway is the loss of the nitro group as NO₂ (a loss of 46 Da), resulting in a significant [M-46]⁺ peak.[9]

-

Loss of NO: Loss of NO (a loss of 30 Da) can also be observed, leading to an [M-30]⁺ peak.

-